2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one typically involves the condensation of 4-methoxybenzaldehyde with 2,3-dihydro-1H-inden-1-one. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridge between the two aromatic systems. The reaction is typically conducted under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction of the carbonyl group in the indenone structure can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[(4-Methoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one is not fully understood. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The methoxy group and the indenone structure may facilitate binding to these targets, leading to modulation of their activity. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
- 2-[(4-Methoxyphenyl)methylidene]aminophenol
- 2-[(4-Methoxyphenyl)methylidene]aminoethanol
- 2-[(4-Methoxyphenyl)methylidene]aminobenzene
Comparison: Compared to these similar compounds, 2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one is unique due to its indenone structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
(2E)-2-[(4-methoxyphenyl)methylidene]-3H-inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-19-15-8-6-12(7-9-15)10-14-11-13-4-2-3-5-16(13)17(14)18/h2-10H,11H2,1H3/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOMEZWDBOXOKE-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2CC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\CC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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